molecular formula C18H39N B7766555 Trihexylamine CAS No. 68038-01-7

Trihexylamine

Cat. No. B7766555
CAS RN: 68038-01-7
M. Wt: 269.5 g/mol
InChI Key: DIAIBWNEUYXDNL-UHFFFAOYSA-N
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Description

Trihexylamine is a chemical compound used as an extractant during the isolation and purification of succinic acid from an Escherichia coli fermentation broth . It has also been employed as an internal standard in the screening of human hair specimens for designer drugs by ion mobility spectrometry .


Molecular Structure Analysis

Trihexylamine has a molecular formula of C18H39N . Unfortunately, the specific details about its molecular structure are not provided in the search results.


Physical And Chemical Properties Analysis

Trihexylamine has a density of 0.8±0.1 g/cm³ . Its boiling point is 263.5±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.1±3.0 kJ/mol . The flash point is 116.1±6.1 °C . The index of refraction is 1.448 . The molar refractivity is 89.2±0.3 cm³ .

Scientific Research Applications

  • Ion Mobility Spectrometry in Forensic Science : Trihexylamine is used as an internal standard in the ion mobility spectrometry (IMS) method for rapidly screening and determining designer drugs in human hair. This application is significant in forensic science for drug detection (Keller et al., 1998).

  • Hydrodenitrogenation Research : In the study of hydrodenitrogenation (HDN) of hexylamines, including trihexylamine, over a sulfided Ni-Mo/γ-Al2O3 catalyst, trihexylamine showed increased conversion rates under certain conditions, contributing to understanding the HDN process (Zhao, Kukula, & Prins, 2004).

  • Photovoltaic Materials : Triarylamine, closely related to trihexylamine, is extensively used in opto- and electro-active materials, including organic photovoltaic functional materials, due to its good electron donating and transporting capabilities (Ning & Tian, 2009).

  • Metal and Acid Recovery from Leach Solutions : Tris-2-ethylhexylamine, a variant of trihexylamine, is optimized for recovering hydrochloric acid and metals from leach solutions, demonstrating its utility in environmental engineering (Kesieme et al., 2018).

  • Lithium-Ion Battery Safety : Trihexylamine has been studied as a thermal-runaway retardant in lithium-ion batteries, showing potential to significantly reduce peak temperatures and enhance safety (Shi et al., 2016).

  • Rheological Properties in Fracturing Fluid : Trihexylamine-modified carboxymethyl hydroxyethyl cellulose is investigated for its high-viscosity properties, making it suitable as a thickener in fracturing fluid, used in hydraulic fracturing in the oil and gas industry (Sun et al., 2018).

  • Molecular Glass Properties : The study of bis(mexylamino)triazines, related to trihexylamine, in molecular glasses reveals insights into hydrogen bonding and rheological properties, contributing to material science (Plante et al., 2009).

  • Sulfuric Acid Recovery Using Solvent Extraction : Research on tris-2-ethylhexylamine (TEHA) highlights its effectiveness in extracting sulfuric acid from waste and process solutions, emphasizing its role in industrial applications (Kesieme et al., 2013).

  • Dielectric Constant Dependence in Chemical Reactions : Trihexylamine is used in studying the reaction rate dependence on solvent dielectric constant, aiding in the understanding of reaction kinetics in organic chemistry (Petrowsky, Glatzhofer, & Frech, 2013).

  • CO2 and GMA Reaction Kinetics : A study involving trihexylamine-immobilized ionic liquid as a catalyst for the reaction between carbon dioxide and glycidyl methacrylate demonstrates its potential in chemical engineering and environmental science (Hwang et al., 2009).

Safety and Hazards

Trihexylamine is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin, eyes, and clothing . Do not ingest or breathe vapors or spray mist . It should be used only in well-ventilated areas .

properties

IUPAC Name

N,N-dihexylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DIAIBWNEUYXDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)CCCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N
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DSSTOX Substance ID

DTXSID8059263, DTXSID301022397
Record name N,N-Dihexyl-1-hexanamine
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Molecular Weight

269.5 g/mol
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Physical Description

Liquid, Liquid; [Alfa Aesar MSDS]
Record name 1-Hexanamine, N,N-dihexyl-
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Record name Tri-n-hexylamine
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Product Name

Trihexylamine

CAS RN

102-86-3, 68038-01-7
Record name Trihexylamine
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Record name 1-Hexanamine, N,N-dihexyl-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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